2-Ethyl-3-methylpiperazine
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Overview
Description
- It is also known by other names, including filbert pyrazine and 3-METHYL-2-ETHYLPYRAZINE .
- This compound is approved as a food flavoring agent and is commonly used in the preparation of peanut, chocolate, and other nutty-flavored food products .
2-Ethyl-3-methylpyrazine: is a colorless to light yellow liquid with a strong odor reminiscent of raw earthy bread, nutty peanuts, and musty corn.
Preparation Methods
Synthetic Routes: 2-Ethyl-3-methylpyrazine can be synthesized from ethylenediamine and 2,3-pentanedione (acetylacetone) via a dehydration condensation reaction, followed by dehydrogenation.
Reaction Conditions: The reaction typically occurs under mild conditions.
Industrial Production: The compound is industrially produced using these synthetic routes.
Chemical Reactions Analysis
Reactivity: 2-Ethyl-3-methylpyrazine is involved in various chemical reactions.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Flavor and Fragrance Industry: 2-Ethyl-3-methylpyrazine is widely used in the flavor and fragrance industry due to its nutty and earthy aroma.
Medicine and Biology: While not extensively studied, it may have applications in drug discovery or as a molecular probe.
Industry: Its use extends to food products, beverages, and cosmetics.
Mechanism of Action
- Unfortunately, detailed information on the exact molecular targets and pathways involved in its effects is limited.
- Further research is needed to elucidate its mechanisms of action.
Comparison with Similar Compounds
Uniqueness: 2-Ethyl-3-methylpyrazine stands out for its distinct nutty and earthy odor.
Similar Compounds: While there are no direct analogs, other pyrazine derivatives share some similarities in their chemical properties.
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-ethyl-3-methylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-3-7-6(2)8-4-5-9-7/h6-9H,3-5H2,1-2H3 |
InChI Key |
XHHMVQXSYJHOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NCCN1)C |
Origin of Product |
United States |
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